![molecular formula C8H11NO3S B2676104 [3-(Hydroxymethyl)phenyl]methanesulfonamide CAS No. 1493996-36-3](/img/structure/B2676104.png)
[3-(Hydroxymethyl)phenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Hydroxymethyl)phenyl]methanesulfonamide: is an organic compound with the chemical formula C₈H₁₁NO₃S. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Hydroxymethyl)phenyl]methanesulfonamide typically involves the reaction of 3-(hydroxymethyl)benzene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher) to meet various industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Hydroxymethyl)phenyl]methanesulfonamide can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) are commonly employed.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of azides or thiols.
Scientific Research Applications
Chemistry: In chemistry, [3-(Hydroxymethyl)phenyl]methanesulfonamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is also used in the development of enzyme inhibitors .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its sulfonamide group is known to interact with biological targets, making it a valuable scaffold for drug design .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins .
Mechanism of Action
The mechanism of action of [3-(Hydroxymethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes and receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
- N-(3-(Hydroxymethyl)phenyl)methanesulfonamide
- Benzenemethanesulfonamide, 3-(hydroxymethyl)-
Comparison: Compared to its analogs, [3-(Hydroxymethyl)phenyl]methanesulfonamide exhibits unique properties due to the presence of the hydroxymethyl group. This functional group enhances its solubility and reactivity, making it a versatile compound in various applications .
Properties
IUPAC Name |
[3-(hydroxymethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c9-13(11,12)6-8-3-1-2-7(4-8)5-10/h1-4,10H,5-6H2,(H2,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNFLFDXJSAKGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CS(=O)(=O)N)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-cyclopentylacetamide](/img/structure/B2676021.png)
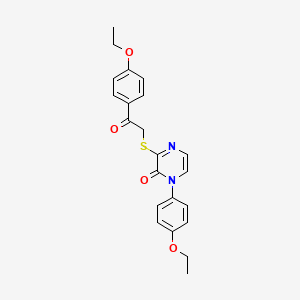
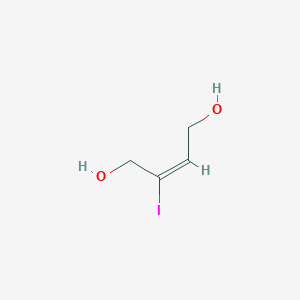
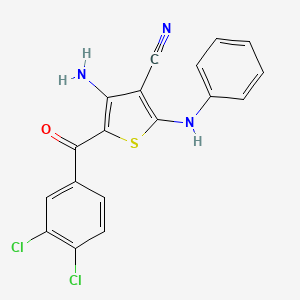


![2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2676030.png)

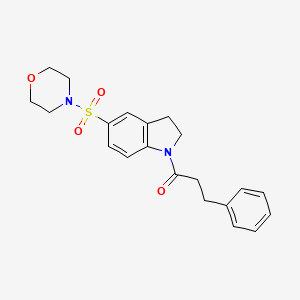
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B2676036.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methoxybenzyl)propane-1-sulfonamide](/img/structure/B2676038.png)
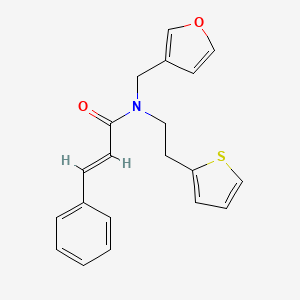
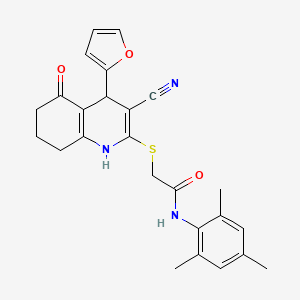
![N-(2-ethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2676044.png)
